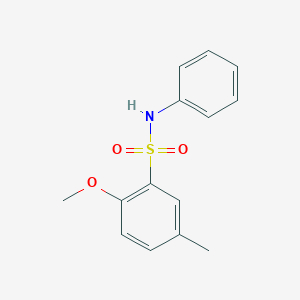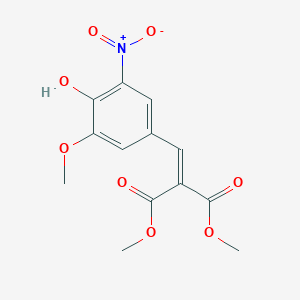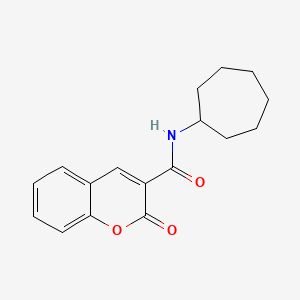
1-(3-Acetylphenyl)-3-morpholin-4-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Acetylphenyl)-3-morpholin-4-ylthiourea is an organic compound that features a thiourea group attached to a morpholine ring and an acetyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-3-morpholin-4-ylthiourea typically involves the reaction of 3-acetylphenyl isothiocyanate with morpholine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Acetylphenyl)-3-morpholin-4-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Acetylphenyl)-3-morpholin-4-ylthiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Acetylphenyl)-3-morpholin-4-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetyl and morpholine groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(3-Acetylphenyl)-3-phenylthiourea: Similar structure but lacks the morpholine ring.
1-(3-Acetylphenyl)-3-piperidin-4-ylthiourea: Contains a piperidine ring instead of a morpholine ring.
Uniqueness: 1-(3-Acetylphenyl)-3-morpholin-4-ylthiourea is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The combination of the acetyl, phenyl, and morpholine groups provides a distinct profile that can be advantageous in specific applications.
Propiedades
IUPAC Name |
1-(3-acetylphenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-10(17)11-3-2-4-12(9-11)14-13(19)15-16-5-7-18-8-6-16/h2-4,9H,5-8H2,1H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSPQYHVCQYUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Bromophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B5861001.png)
![2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)
![2-phenoxy-N-[4-(phenylamino)phenyl]acetamide](/img/structure/B5861016.png)

![N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B5861019.png)
![(1Z)-N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(naphthalen-1-yl)ethanimidamide](/img/structure/B5861027.png)
![N-[5-[(2-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)

![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)
![1-(4-Methylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5861077.png)

![1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene](/img/structure/B5861099.png)
![2,4-Dichloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B5861100.png)
